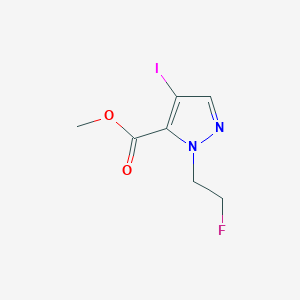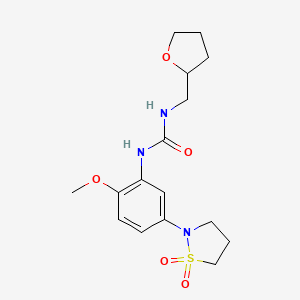
6-(((4-methylthiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 3,5-dimethylbenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(((4-methylthiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 3,5-dimethylbenzoate is a chemical compound that has gained significant attention in the field of scientific research. The compound is a potential drug candidate that exhibits several biological activities, including anti-cancer, anti-inflammatory, and anti-bacterial properties.
Wirkmechanismus
The exact mechanism of action of 6-(((4-methylthiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 3,5-dimethylbenzoate is not fully understood. However, studies suggest that the compound exerts its anti-cancer activity by inducing apoptosis, inhibiting cell proliferation, and suppressing tumor growth. The anti-inflammatory activity of the compound is attributed to its ability to inhibit the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α. The antibacterial activity of the compound is thought to be due to its ability to disrupt bacterial cell membrane integrity.
Biochemical and Physiological Effects:
6-(((4-methylthiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 3,5-dimethylbenzoate exhibits several biochemical and physiological effects. The compound has been shown to induce cell cycle arrest and apoptosis in cancer cells. It also inhibits the expression of various oncogenes and activates tumor suppressor genes. The anti-inflammatory activity of the compound is attributed to its ability to inhibit the production of pro-inflammatory cytokines. Furthermore, the compound exhibits antibacterial activity by disrupting the bacterial cell membrane and inhibiting bacterial growth.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 6-(((4-methylthiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 3,5-dimethylbenzoate is its broad-spectrum activity against cancer, inflammation, and bacteria. The compound also exhibits low toxicity and high selectivity towards cancer cells. However, the compound has some limitations for lab experiments, such as its poor solubility in aqueous solutions and its instability under certain conditions.
Zukünftige Richtungen
Several future directions can be explored for 6-(((4-methylthiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 3,5-dimethylbenzoate. One potential direction is to investigate the compound's activity against other types of cancer and to optimize its pharmacokinetic properties. Another direction is to explore the compound's potential as a novel anti-inflammatory agent for the treatment of various inflammatory diseases. Additionally, the compound's antibacterial activity can be further studied to develop new antibiotics with improved efficacy and reduced resistance.
Synthesemethoden
The synthesis of 6-(((4-methylthiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 3,5-dimethylbenzoate involves a multi-step process that requires specific reagents and conditions. The initial step involves the condensation of 3,5-dimethylbenzoic acid with ethyl chloroformate to form the corresponding ester. The ester is then subjected to a reaction with 2-mercapto-4-methylthiazole in the presence of a base to produce the thioether intermediate. The final step involves the cyclization of the thioether intermediate with 3,5-dimethyl-1,2-dihydro-4H-pyran-4-one in the presence of a Lewis acid catalyst to yield the desired compound.
Wissenschaftliche Forschungsanwendungen
6-(((4-methylthiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 3,5-dimethylbenzoate has been extensively studied for its potential therapeutic applications. The compound exhibits potent anti-cancer activity against various cancer cell lines, including breast, lung, and colon cancer. It also shows anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. Furthermore, the compound exhibits significant antibacterial activity against gram-positive and gram-negative bacteria.
Eigenschaften
IUPAC Name |
[6-[(4-methyl-1,3-thiazol-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 3,5-dimethylbenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO4S2/c1-11-4-12(2)6-14(5-11)18(22)24-17-8-23-15(7-16(17)21)10-26-19-20-13(3)9-25-19/h4-9H,10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCYFGSHSFZMGTM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=O)OC2=COC(=CC2=O)CSC3=NC(=CS3)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(((4-methylthiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 3,5-dimethylbenzoate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-2-pyridin-3-ylethanone](/img/structure/B2624852.png)
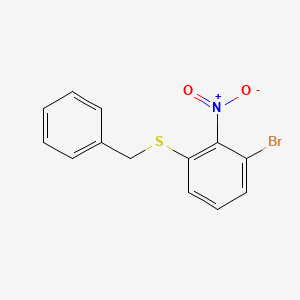
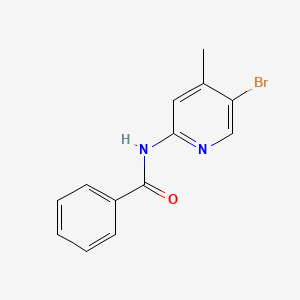
![4-methyl-N'-{[3-(1H-pyrrol-1-yl)-2-thienyl]carbonyl}benzenesulfonohydrazide](/img/structure/B2624858.png)
![N-[(dimethylamino)methylene]-2-(2-phenyl-2-adamantyl)acetamide](/img/structure/B2624860.png)
![3-Chloro-4-[(4-iodobenzyl)oxy]-5-methoxybenzaldehyde](/img/structure/B2624861.png)
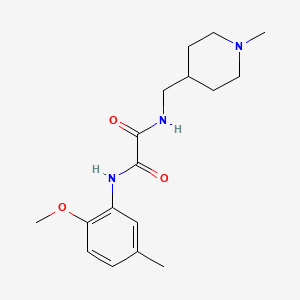
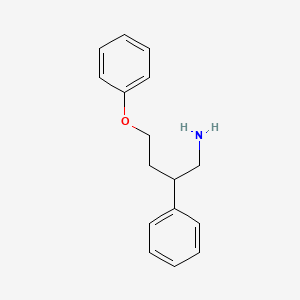
![4-[(3-Methyl-2,4-dioxo-1,3-thiazolidin-5-yl)methyl]benzonitrile](/img/structure/B2624865.png)


